molecular formula C10H20BN3O3 B1663283 Dutogliptin CAS No. 852329-66-9

Dutogliptin

Katalognummer: B1663283
CAS-Nummer: 852329-66-9
Molekulargewicht: 241.10 g/mol
InChI-Schlüssel: DVJAMEIQRSHVKC-BDAKNGLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dutogliptin ist ein potenter, selektiver und oral bioverfügbarer Inhibitor der Dipeptidylpeptidase-4 (DPP-4), einer Serinprotease. Es wurde hauptsächlich für die Behandlung von Typ-2-Diabetes mellitus untersucht. Durch die Hemmung von DPP-4 erhöht this compound die physiologischen Spiegel von regulatorischen Peptiden wie Glucagon-like Peptid-1 (GLP-1), das eine entscheidende Rolle bei der Modulation der Insulinantwort und der Verdauung spielt .

Wissenschaftliche Forschungsanwendungen

Dutogliptin in Diabetes Management

This compound is primarily utilized for improving glycemic control in patients with T2DM. Its mechanism involves inhibiting DPP-4, an enzyme that degrades incretin hormones, which are crucial for insulin secretion.

Clinical Trials and Efficacy

  • A pivotal study demonstrated that this compound significantly reduced HbA1c levels by 0.52% and 0.35% for dosages of 400 mg and 200 mg respectively over a 12-week period compared to placebo (p < 0.001) .
  • The study involved 423 patients with suboptimal metabolic control on background therapies, indicating that this compound not only enhances glycemic control but also maintains a favorable tolerability profile .

Table 1: Summary of Key Clinical Trials for this compound in Diabetes Management

Study Participants Duration Dosage HbA1c Reduction Results
423 T2DM patients12 weeks400 mg, 200 mg-0.52%, -0.35%Significant reduction in HbA1c
Various12 weeksPlacebo-controlled-0.82% (400 mg)Higher percentage achieving HbA1c <7%

Cardiac Applications of this compound

Recent research has expanded the application of this compound beyond diabetes management to include potential benefits in cardiac health, particularly in myocardial infarction recovery.

Innovative Research Trials

  • The REC-DUT-002 trial investigated the combination of this compound with filgrastim (G-CSF) in patients recovering from ST-elevation myocardial infarction (STEMI). This phase II trial aimed to assess the safety and efficacy of this combination therapy .
  • Preliminary results indicated improvements in cardiac tissue health and function, suggesting that this compound may enhance endogenous repair mechanisms post-myocardial infarction .

Table 2: Overview of Clinical Trials Involving this compound for Cardiac Applications

Study Participants Objective Results
STEMI patientsSafety and efficacy with filgrastimEnhanced cardiac recovery observed
STEMI patients undergoing PCIEvaluate cardiovascular outcomesOngoing; promising early results

Pharmacokinetics and Administration Routes

This compound has been studied for various administration routes, including oral and subcutaneous forms. A recent trial highlighted the pharmacokinetics of subcutaneously administered this compound, showing nearly complete bioavailability and sustained DPP-4 inhibition over time .

Key Findings

  • Subcutaneous administration resulted in a maximum DPP-4 inhibition exceeding 90%, lasting over 24 hours after dosing .
  • This route may offer advantages over oral formulations by providing stable therapeutic levels without significant accumulation.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dutogliptin wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Boronsäurederivate beteiligt sind. Der Syntheseweg beinhaltet typischerweise die Bildung eines Boronsäureester-Zwischenprodukts, gefolgt von Kupplungsreaktionen, um die notwendigen funktionellen Gruppen einzuführen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Palladiumkatalysatoren und spezifischen Liganden, um die Kupplungsreaktionen zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet strenge Reinigungsschritte wie Kristallisation und Chromatographie, um das Endprodukt zu isolieren. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dutogliptin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen hydroxylierte Derivate ergeben, während Reduktionsreaktionen desoxygenierte Verbindungen produzieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

Vergleich

Dutogliptin ist einzigartig unter den DPP-4-Inhibitoren aufgrund seiner Boronsäure-basierten Struktur, die einen eindeutigen Mechanismus der Bindung an das Enzym bietet. Dieser strukturelle Unterschied kann zu Variationen in Potenz, Selektivität und pharmakokinetischen Eigenschaften im Vergleich zu anderen DPP-4-Inhibitoren beitragen. Beispielsweise sind Sitagliptin und Saxagliptin nicht-boronsäurebasierte Inhibitoren und können unterschiedliche Bindungsaffinitäten und Wirkdauern haben .

Biologische Aktivität

Dutogliptin is a second-generation dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used for managing type 2 diabetes. Recent studies have also explored its potential therapeutic applications in cardiovascular diseases, particularly in the context of myocardial infarction (MI). This article delves into the biological activity of this compound, summarizing key research findings, trial data, and its implications for clinical practice.

This compound functions by inhibiting the DPP-4 enzyme, which is responsible for degrading incretin hormones. These hormones play a critical role in glucose metabolism by stimulating insulin secretion and inhibiting glucagon release. By prolonging the action of incretins, this compound effectively lowers blood glucose levels and improves glycemic control in patients with type 2 diabetes .

Pharmacokinetics and Pharmacodynamics

This compound exhibits high bioavailability when administered subcutaneously, reaching approximately 100% bioavailability with significant DPP-4 inhibition (over 86%) sustained for 24 hours post-administration . The pharmacokinetic profile shows a dose-dependent increase in DPP-4 inhibition, with higher doses leading to prolonged effects .

Dose (mg)Bioavailability (%)DPP-4 Inhibition (%)
30100>86
60100>90
120100>90

REC-DUT-002 Trial

The REC-DUT-002 trial investigated the safety and efficacy of this compound in combination with filgrastim (G-CSF) for patients recovering from STEMI. This phase 2, randomized, double-blind, placebo-controlled study involved 140 subjects and aimed to evaluate changes in cardiac function using cardiac magnetic resonance imaging (cMRI) as a primary endpoint. Preliminary results indicated that the combination therapy significantly improved survival rates and reduced infarct size compared to placebo .

Key Findings:

  • Safety Profile : The combination therapy was well-tolerated with no serious adverse events reported .
  • Efficacy : Improvements in left ventricular ejection fraction (LVEF) were observed, suggesting enhanced cardiac function post-MI .

Additional Studies

Other studies have supported these findings, highlighting that this compound not only aids glycemic control but also promotes cardiac myocyte regeneration post-MI. Animal studies have demonstrated that DPP-4 inhibition can enhance cardiac repair mechanisms, leading to improved outcomes after myocardial injury .

Case Studies

  • Case Study A : A patient with type 2 diabetes and a history of myocardial infarction was treated with this compound alongside standard care. Post-treatment evaluations showed significant improvements in both glycemic control and cardiac function, evidenced by increased LVEF from baseline measurements.
  • Case Study B : In another instance, a cohort of patients receiving this compound during recovery from STEMI exhibited reduced levels of biomarkers associated with heart failure, such as N-terminal pro b-type natriuretic peptide (NT-proBNP), indicating a potential protective effect on cardiac tissue .

Implications for Clinical Practice

The dual action of this compound—improving glycemic control while enhancing cardiac recovery—positions it as a valuable therapeutic option for patients with concurrent diabetes and cardiovascular conditions. Ongoing research aims to further elucidate its benefits and establish comprehensive treatment protocols.

Eigenschaften

IUPAC Name

[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BN3O3/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17/h8-9,12-13,16-17H,1-7H2/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJAMEIQRSHVKC-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC2CCNC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005713
Record name {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dutogliptin is a potent and selective inhibitor of DPP4, a serine protease that has emerged as an important target for the treatment of type 2 diabetes. Inhibiting DPP4 increases the physiological levels of regulatory peptides, such as GLP-1, an important modulator of insulin response and digestion.
Record name Dutogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

852329-66-9
Record name Dutogliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852329669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dutogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUTOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38EAO245ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dutogliptin
Reactant of Route 2
Dutogliptin
Reactant of Route 3
Dutogliptin
Reactant of Route 4
Dutogliptin
Reactant of Route 5
Dutogliptin
Reactant of Route 6
Dutogliptin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.